molecular formula C15H17NO4 B6168835 4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid CAS No. 281233-84-9

4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid

Cat. No.: B6168835
CAS No.: 281233-84-9
M. Wt: 275.3
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Description

4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. This molecule is known for its unique structure and versatile applications in various fields of scientific research. It has displayed several biological properties, including anticancer, antiviral, and antifungal activities, making it a promising candidate for developments in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid involves a series of organic reactions. One common method includes the reaction of a benzoic acid derivative with tert-butoxycarbonyl (BOC) protected amino prop-1-yn-1-yl group. The reaction conditions typically involve the use of organic solvents such as methanol and acetonitrile, and the process is carried out under controlled temperatures to ensure the stability of the compound.

Chemical Reactions Analysis

4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s biological properties make it useful in studying cellular processes and developing new therapeutic agents.

    Medicine: Its anticancer, antiviral, and antifungal activities are being explored for potential drug development.

    Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protective group, preventing the compound from reacting with other molecules before reaching its target destination. This allows for precise delivery and interaction with target proteins or enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

4-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid can be compared with other benzoic acid derivatives and BOC-protected amino acids. Similar compounds include:

    BOC-L-Tyrosine: Another BOC-protected amino acid with similar protective properties.

    BOC-L-Phenylalanine: A compound with a similar structure but different biological activities.

    BOC-L-Leucine: Another BOC-protected amino acid used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which allows for versatile applications and unique biological properties.

Properties

CAS No.

281233-84-9

Molecular Formula

C15H17NO4

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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